Hexachloro-1,3-butadiene (13C4)

Descripción general

Descripción

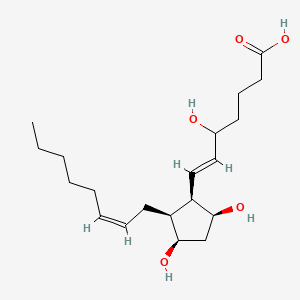

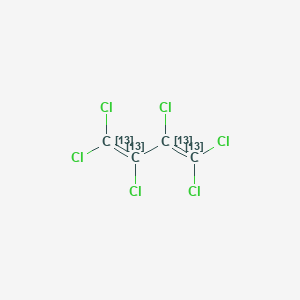

Hexachloro-1,3-butadiene (often abbreviated as “HCBD”) is a colorless liquid at room temperature with an odor similar to that of turpentine . It is a chlorinated aliphatic diene with niche applications but is most commonly used as a solvent for other chlorine-containing compounds . Structurally, it has a 1,3-butadiene core, but fully substituted with chlorine atoms .

Synthesis Analysis

Hexachlorobutadiene is primarily produced in chlorinolysis plants as a by-product in the production of carbon tetrachloride and tetrachloroethene . Chlorinolysis is a radical chain reaction that occurs when hydrocarbons are exposed to chlorine gas under pyrolytic conditions . The hydrocarbon is chlorinated and the resulting chlorocarbons are broken down . This process is analogous to combustion, but with chlorine instead of oxygen . Hexachlorobutadiene can also be directly synthesized via the chlorination of butane or butadiene .Molecular Structure Analysis

The molecular formula of Hexachloro-1,3-butadiene (13C4) is C4Cl6 . Its molecular weight is 264.73 g·mol −1 .Chemical Reactions Analysis

The products of chlorinolysis reactions heavily depend upon both the temperature and pressure under which the reaction occurs . Thus, by adjusting these reaction conditions in the presence of chlorine gas, hexachlorobutadiene can be even further chlorinated to give tetrachloroethylene, hexachloroethane, octachlorobutene, and even decachlorobutane . In general, increasing the number of chlorine substituents on a compound increases its toxicity but decreases its combustibility .Physical And Chemical Properties Analysis

Hexachloro-1,3-butadiene (13C4) is a colorless liquid with a mild, turpentine-like odor . It has a density of 1.665 g/mL at 25 °C, a melting point of −22 – −19 °C, and a boiling point of 210–220 °C . It is insoluble in water .Aplicaciones Científicas De Investigación

Environmental Contamination and Toxicity

HCBD is a persistent organic pollutant listed in Annex A and C of the Stockholm Convention. Although it has no natural sources, anthropogenic activities lead to its frequent detection in environmental media. In water, HCBD levels typically reach µg L⁻¹, while in soil or organisms, it’s found at µg kg⁻¹ . The compound poses reproductive, genetic, and potentially carcinogenic toxicity to organisms, threatening both human health and ecosystems.

Transformation and Degradation

HCBD can undergo biodegradation, photodegradation, and physicochemical degradation processes. In methanogenic environments, anaerobic microorganisms dechlorinate HCBD, yielding products like (E, E)-1,2,3,4-tetrachloro-1,3-butadiene .

Solid Electrolyte Interface (SEI) Layer for Li Anodes

Recent research has explored HCBD as a functional additive to stabilize lithium (Li) metal anodes. By forming a stable SEI layer with high Li ion conductivity through in situ surface and electrochemical reactions, HCBD enhances the performance and longevity of Li anodes in secondary batteries .

Thermodynamic Property Data

HCBD’s thermodynamic properties have been critically evaluated, providing valuable data for researchers working with organic compounds .

Mecanismo De Acción

Target of Action

Hexachloro-1,3-butadiene (HCBD) is a halogenated aliphatic compound It’s known that hcbd poses reproductive, genetic, and potentially carcinogenic toxicity to organisms .

Mode of Action

It can react with chlorine under harsh conditions (eg, under pressure in an autoclave at 230-250 °C), generally with cleavage of the carbon skeleton and formation of hexachloroethane and perchloroethylene .

Biochemical Pathways

It’s known that upon biodegradation, photodegradation, and physicochemical degradation processes, hcbd can be degraded to a different extent .

Pharmacokinetics

The compound poorly dissolves in water (4mg/kg at 20°C), but is miscible with ether and ethanol .

Result of Action

HCBD poses reproductive, genetic, and potentially carcinogenic toxicity to organisms, threatening human health and the ecosystem . It’s known to have effects mainly restricted to the kidneys, including carcinogenicity .

Action Environment

HCBD is not found naturally in the environment. It is formed as a by-product when other chemicals are made. HCBD is used mainly to make rubber compounds. It is also used as a solvent (to dissolve other chemicals), a lubricant, a heat transfer liquid, and a hydraulic fluid

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1,1,2,3,4,4-hexachloro(1,2,3,4-13C4)buta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl6/c5-1(3(7)8)2(6)4(9)10/i1+1,2+1,3+1,4+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNKSTSCBHKHTB-JCDJMFQYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)(C(=C(Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=[13C](Cl)Cl)([13C](=[13C](Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301264107 | |

| Record name | 1,3-Butadiene-13C4, 1,1,2,3,4,4-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

93951-70-3 | |

| Record name | 1,3-Butadiene-13C4, 1,1,2,3,4,4-hexachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93951-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Butadiene-13C4, 1,1,2,3,4,4-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![16-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-hexadecanoicacid](/img/structure/B3026383.png)

![N-[(3Z)-10-methyl-1-oxo-3-undecen-1-yl]-L-alpha-aspartyl-(2S,3R)-2,3-diaminobutanoyl-(2R)-2-piperidinecarbonyl-(3S)-3-methyl-L-alpha-aspartyl-L-alpha-aspartylglycyl-L-alpha-aspartylglycyl-(2R,3R)-2,3-diaminobutanoyl-L-valyl-L-proline (11-->2)-lactam](/img/structure/B3026394.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one,monohydrochloride](/img/structure/B3026403.png)